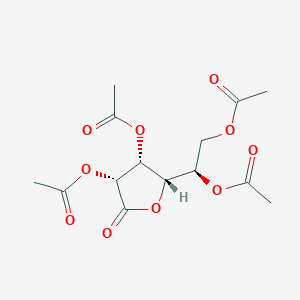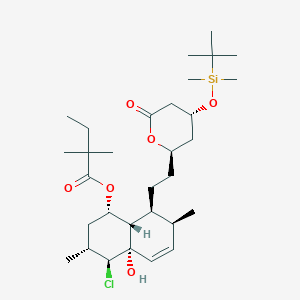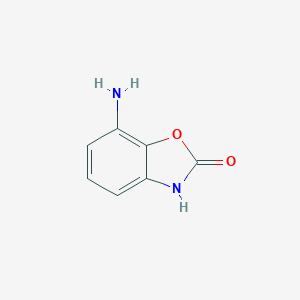
7-Amino-2(3H)-benzoxazolone
Overview
Description
Synthesis Analysis
The synthesis of 7-Amino-2(3H)-benzoxazolone derivatives involves multiple methodologies, often tailored to achieve specific structural features. A notable method for the synthesis of related compounds involves the use of phenyl chloroformate with corresponding 2-aminophenols, which efficiently leads to benzoxazolone derivatives without isolating intermediate compounds. This process demonstrates the compound's accessibility through straightforward synthetic routes that accommodate a wide variety of substituents, including those sensitive to hydrolysis (Maleski, Osborne, & Cline, 1991).
Molecular Structure Analysis
The molecular structure of 7-Amino-2(3H)-benzoxazolone derivatives can be complex and varied, depending on the substituents added during synthesis. For instance, the crystal structure of 5-Amino-2-benzoxazolone, a related compound, was determined to be in an orthorhombic space group, with the benzoxazolone moiety being planar, indicating how structural variations can impact the overall molecular configuration and intermolecular interactions (Raftery, Ghorbani, Pourayoubi, & Joule, 2006).
Chemical Reactions and Properties
7-Amino-2(3H)-benzoxazolone and its derivatives participate in a wide range of chemical reactions, reflecting their chemical properties. These compounds can act as substrates in penicillin amidase-catalyzed reactions, demonstrating their potential in synthesizing new cephem derivatives with biological activity. The versatility in chemical reactions underscores the compound's role in medicinal chemistry and drug design (Stambolieva, Mincheva, Galunsky, & Kalcheva, 1992).
Scientific Research Applications
Privileged Scaffold in Pharmacological Probes
7-Amino-2(3H)-benzoxazolone, along with its bioisosteric surrogates, has been recognized as a "privileged scaffold" in medicinal chemistry. It's capable of mimicking phenol or catechol in a metabolically stable template, leading to applications ranging from anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds. This heterocycle has shown high affinity for various receptors including dopaminergic, serotoninergic, and sigma receptors, highlighting its broad therapeutic potential (Poupaert et al., 2005).
Anticancer Properties
Studies have explored the anticancer action of 7-Amino-2(3H)-benzoxazolone derivatives, particularly against the caspase-3 enzyme. Molecular docking studies have predicted strong anticancer effects on several cancer cell lines, indicating its potential for developing new anticancer therapies (Erdag, 2022). Additionally, synthesis of benzoxazolinonylcarboxamides and evaluation of their cytotoxic activity toward human cancer cell lines has been investigated, demonstrating its role in potential cancer treatments (Messaoud et al., 2014).
Antimicrobial and Antifungal Applications
The synthesis and antimicrobial activity of benzoxazole and benzoxazolone derivatives have been a focus, with some compounds showing moderate to good antibacterial and antifungal activity. This includes the study of cyclic amine-containing benzoxazoles and benzoxazolone-2(3H)-ones derivatives (Murty et al., 2011).
Synthesis Methods and Structural Analysis
Various methods for synthesizing and characterizing 7-Amino-2(3H)-benzoxazolone derivatives have been developed. This includes studies on crystal structures, providing insights into their chemical properties and potential applications (Raftery et al., 2006).
properties
IUPAC Name |
7-amino-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPWTXGFUIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231037 | |
| Record name | 7-Amino-2(3h)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2(3H)-benzoxazolone | |
CAS RN |
81282-60-2 | |
| Record name | 7-Amino-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81282-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2(3h)-benzoxazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081282602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-2(3h)-benzoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-2(3H)-BENZOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4735Y92350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)
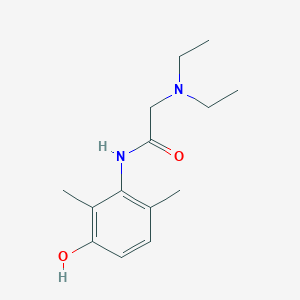
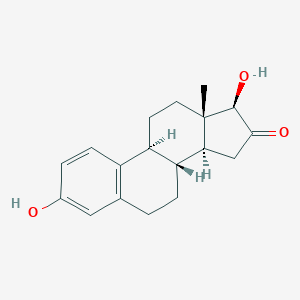
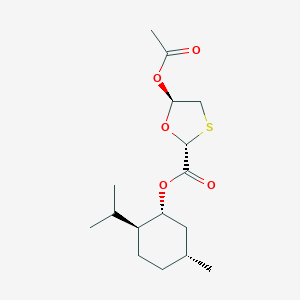
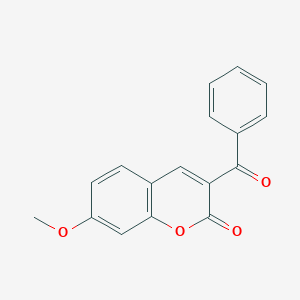
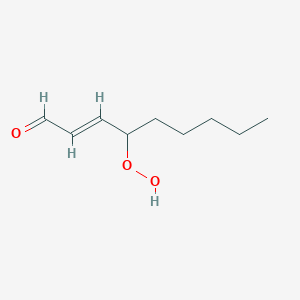
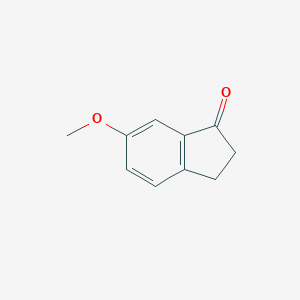
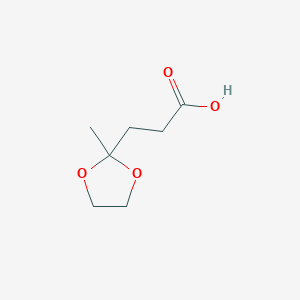
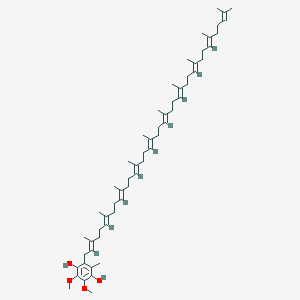
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)
